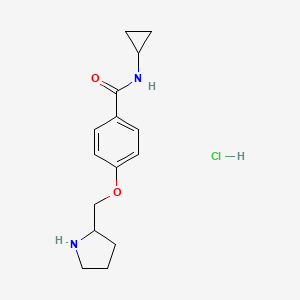
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
Descripción general
Descripción
“N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride” is a chemical compound with the molecular formula C15H21ClN2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride” can be represented by the Inchi Code: 1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H .Aplicaciones Científicas De Investigación
Antidiarrheal Agent Synthesis
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride has been studied as an antidiarrheal agent. Research shows that the compound exhibits affinity for sigma receptors with specific IC50 values, indicating its potential in medicinal chemistry (Habernickel, 2002).
Cyclopropanation in Medicinal Chemistry
Cyclopropanes, including compounds like N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride, are notable for their spatial and electronic features, and high metabolic stability. Direct cyclopropanation methodologies have been developed for amides and azoles, highlighting their importance in pharmaceutical research (Gagnon et al., 2007).
N-Benzyl-4-Formylpiperidine Synthesis
The compound has been used in the modification of aluminum hydride reagents, which are significant in the synthesis of N-benzyl-4-formylpiperidine, a key intermediate in various pharmaceutical applications (Abe et al., 2001).
Novel Synthesis of Pyrrolidines
Innovative methods for synthesizing pyrrolidines, which include N-Cyclopropyl derivatives, have been developed. These methods involve imino-aldol reactions, highlighting the compound's significance in the creation of complex organic structures (Yadav & Gupta, 2008).
Dopamine Receptor Antagonists
Studies have been conducted on derivatives of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride for their potential as dopamine receptor antagonists. These studies are crucial for understanding the compound's role in neuropsychiatric disorder treatments (Ohmori et al., 1996).
Photocatalytic Cycloaddition for Pyrrolidine Synthesis
The compound is involved in photocatalytic [3+2] cycloadditions, a method developed for synthesizing diverse pyrrolidine rings. This highlights its applicability in chemical and biological research (Amador et al., 2019).
Propiedades
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQTBYMHCUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



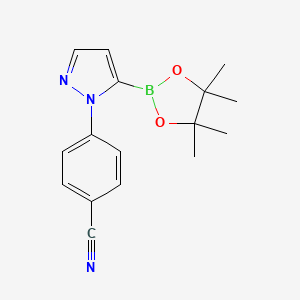
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
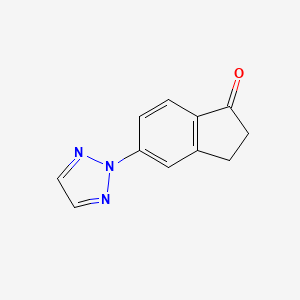
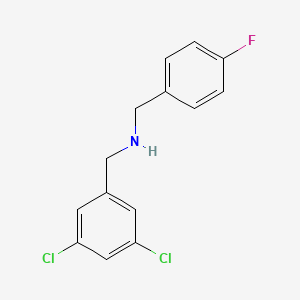
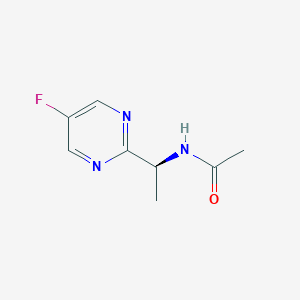

![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
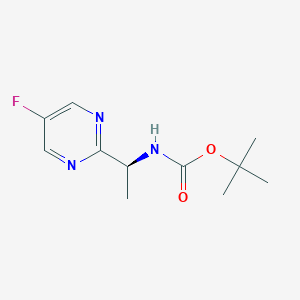
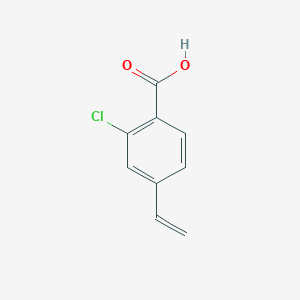
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)


![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
